REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[CH3:6][O:7][C:8]([C:10]1[NH:11][C:12]2[C:17]([CH:18]=1)=[CH:16][CH:15]=[C:14]([O:19][CH3:20])[CH:13]=2)=[O:9].CN([CH:24]=[O:25])C>>[CH:24]([C:18]1[C:17]2[C:12](=[CH:13][C:14]([O:19][CH3:20])=[CH:15][CH:16]=2)[NH:11][C:10]=1[C:8]([O:7][CH3:6])=[O:9])=[O:25]
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC2=CC(=CC=C2C1)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Type
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CUSTOM
|
Details
|
After stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 20 h at room temperature
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
quenched with ice
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Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
CUSTOM
|
Details
|
a precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
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Type
|
WASH
|
Details
|
washed with H2O (×3)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(NC2=CC(=CC=C12)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |